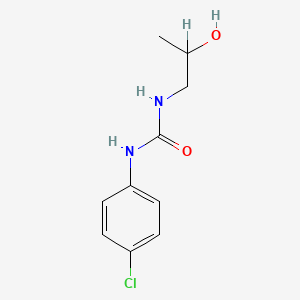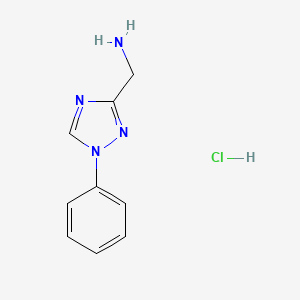
N-(2-nitrophenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenyl)quinazolin-4-amine is a chemical compound with the molecular formula C14H10N4O2. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-nitroaniline with a quinazoline derivative under specific conditions. One common method is the condensation reaction between 2-nitroaniline and 2-cyanobenzaldehyde in the presence of a base, such as potassium carbonate, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: 4-Quinazolinamine, N-(2-aminophenyl)-.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenyl)quinazolin-4-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- N-(2-nitrophenyl)quinazolin-4-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group can undergo various transformations, making it a versatile intermediate for the synthesis of other quinazoline derivatives .
Eigenschaften
CAS-Nummer |
88404-42-6 |
|---|---|
Molekularformel |
C14H10N4O2 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
N-(2-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)13-8-4-3-7-12(13)17-14-10-5-1-2-6-11(10)15-9-16-14/h1-9H,(H,15,16,17) |
InChI-Schlüssel |
JUTKPCQZYLEVNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Imidazole, 1-[4-dimethylaminobenzoyl]-](/img/structure/B1661093.png)


![Benzoic acid, 4-[[[[(4-methylphenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B1661097.png)

